molecular formula C19H22N4O2S B12045523 1,3-Dimethyl-8-[(3-methylbenzyl)sulfanyl]-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione

1,3-Dimethyl-8-[(3-methylbenzyl)sulfanyl]-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione

Katalognummer: B12045523
Molekulargewicht: 370.5 g/mol
InChI-Schlüssel: PENHFUCOMFFTKH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1,3-Dimethyl-8-[(3-methylbenzyl)sulfanyl]-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione is a xanthine-derived compound characterized by its purine-2,6-dione core with specific substitutions at positions 7 and 6. The 1,3-dimethyl groups are common in xanthine derivatives (e.g., theophylline), while the 8-(3-methylbenzyl)sulfanyl and 7-(2-methyl-2-propenyl) substituents distinguish it from classical analogs. These modifications likely influence its physicochemical properties, such as lipophilicity and metabolic stability, and may target receptors or enzymes associated with inflammation, neurological disorders, or metabolic regulation, as seen in structurally related compounds .

Eigenschaften

Molekularformel

C19H22N4O2S

Molekulargewicht

370.5 g/mol

IUPAC-Name

1,3-dimethyl-8-[(3-methylphenyl)methylsulfanyl]-7-(2-methylprop-2-enyl)purine-2,6-dione

InChI

InChI=1S/C19H22N4O2S/c1-12(2)10-23-15-16(21(4)19(25)22(5)17(15)24)20-18(23)26-11-14-8-6-7-13(3)9-14/h6-9H,1,10-11H2,2-5H3

InChI-Schlüssel

PENHFUCOMFFTKH-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC=C1)CSC2=NC3=C(N2CC(=C)C)C(=O)N(C(=O)N3C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Core Purine-2,6-Dione Formation

The purine-2,6-dione core is synthesized from 6-aminouracil through sequential alkylation and cyclization.

Step 1: N1-Alkylation of 6-Aminouracil

6-Aminouracil is treated with 1,1,1,3,3,3-hexamethyldisilazane (HMDS) under reflux to silylate hydroxyl groups, facilitating alkylation. Subsequent reaction with methyl iodide in the presence of triethylamine (TEA) at 70–120°C yields 1,3-dimethyl-6-aminouracil .

Reaction Conditions :

  • Solvent: HMDS (neat)

  • Temperature: 110°C (reflux)

  • Time: 5–6 hours

  • Yield: 75–80%

Step 2: Cyclization to Purine-2,6-Dione

The intermediate undergoes cyclization with trimethyl orthoacetate (TOA) under microwave irradiation (250 W, 200°C, 2 minutes) to form the purine-2,6-dione core.

Key Observations :

  • Microwave irradiation reduces reaction time from 48 hours (thermal) to 2 minutes.

  • Yield improvement from 65% (thermal) to 89% (microwave).

Introduction of the 8-Sulfanyl Group

The sulfanyl group at position 8 is introduced via nucleophilic substitution.

Step 3: Thiolation with 3-Methylbenzyl Mercaptan

1,3-Dimethylpurine-2,6-dione is treated with 3-methylbenzyl mercaptan in aqueous NaOH (1% w/v) and ethanol at ambient temperature for 12 hours.

Reaction Profile :

  • Solvent: Ethanol/water (1:1)

  • Base: NaOH (1% w/v)

  • Temperature: 25°C

  • Yield: 70–75%

Mechanistic Insight :
The thiolate anion attacks the electrophilic C8 position, displacing a leaving group (e.g., chloride or hydroxyl).

Allylation at Position 7

The 2-methyl-2-propenyl group is introduced via alkylation.

Step 4: Alkylation with 2-Methyl-2-Propenyl Bromide

The intermediate 8-sulfanylpurine-2,6-dione reacts with 2-methyl-2-propenyl bromide in dimethylformamide (DMF) using K₂CO₃ as a base at 60°C for 6 hours.

Optimization Data :

ParameterConditionYield (%)
SolventDMF82
BaseK₂CO₃82
Temperature (°C)6082
Alternative SolventDMSO68

Optimization of Reaction Conditions

Solvent and Base Selection

  • Alkylation : DMF outperforms DMSO due to better solubility of intermediates.

  • Thiolation : Aqueous ethanol minimizes side reactions (e.g., oxidation of thiols).

Temperature Control

  • Cyclization at 200°C (microwave) prevents decomposition observed in thermal methods.

  • Allylation at 60°C balances reaction rate and selectivity.

Mechanistic Insights

Cyclization Pathway

Microwave-assisted cyclization proceeds via aza-Michael addition , where the enaminonitrile intermediate reacts with TOA to form the imidazole ring, followed by tautomerization to the purine core.

Sulfanylation Mechanism

The reaction involves SNAr (nucleophilic aromatic substitution) at C8, facilitated by electron-withdrawing carbonyl groups at C2 and C6.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 5.00 (s, N1-CH₃), 3.45 (s, N3-CH₃), 7.27 (m, 3-methylbenzyl aromatic protons).

  • IR (KBr) : 1712 cm⁻¹ (C=O), 736 cm⁻¹ (C-S).

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

Challenges and Limitations

Regioselectivity Issues

Competing alkylation at N9 is suppressed using sterically hindered bases (e.g., DABCO).

Side Reactions

  • Oxidation of Thiols : Mitigated by conducting reactions under nitrogen.

  • Polymerization of Allyl Groups : Controlled by limiting reaction time to 6 hours.

Analyse Chemischer Reaktionen

Arten von Reaktionen

1,3-Dimethyl-8-[(3-Methylbenzyl)sulfanyl]-7-(2-Methyl-2-propenyl)-3,7-dihydro-1H-purin-2,6-dion kann verschiedene chemische Reaktionen eingehen, darunter:

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid für die Oxidation, Reduktionsmittel wie Natriumborhydrid für die Reduktion und verschiedene Nukleophile für Substitutionsreaktionen .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation der Sulfanylgruppe Sulfoxide oder Sulfone liefern, während Substitutionsreaktionen neue funktionelle Gruppen in den Purinkern einführen können .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

The compound has been investigated for its potential as a therapeutic agent in treating various diseases. Its structural features suggest it could interact with biological targets involved in cellular signaling pathways.

Case Study: Cancer Treatment
Research has indicated that compounds similar to this purine derivative can inhibit specific kinases involved in cancer progression. For instance, studies focusing on the inhibition of the IKAROS protein have shown promising results in targeting non-small cell lung cancer and other malignancies . The modulation of IKZF2 protein levels through such compounds may offer new avenues for cancer therapy.

Biochemical Research

The compound's ability to act as a sulfhydryl donor suggests potential applications in redox biology. This property can be critical in studying oxidative stress and cellular signaling mechanisms.

Case Study: Redox Biology
Research utilizing similar purine derivatives has demonstrated their role in modulating oxidative stress responses in cells. Such studies highlight the importance of these compounds in understanding cellular defense mechanisms against oxidative damage .

Agricultural Chemistry

There is emerging interest in the application of purine derivatives as plant growth regulators or biostimulants. Their ability to influence metabolic pathways could enhance crop yield and resilience.

Case Study: Plant Growth Regulation
Experimental studies have shown that certain purine derivatives can stimulate root growth and improve nutrient uptake in various plant species. This application could be particularly beneficial in sustainable agriculture practices .

Data Tables

Application AreaPotential BenefitsRelevant Studies
Pharmaceutical DevelopmentTargeting cancer pathways
Biochemical ResearchModulating oxidative stress responses
Agricultural ChemistryEnhancing crop yield and resilience

Wirkmechanismus

The mechanism of action of 1,3-Dimethyl-8-[(3-methylbenzyl)sulfanyl]-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound’s structural and functional distinctions from analogs are summarized below:

Substituent Analysis at Position 8

The 8-(3-methylbenzyl)sulfanyl group differentiates it from other purine-2,6-diones:

  • 8-(Isopentylsulfanyl)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione (): Uses a non-aromatic isopentylsulfanyl group, likely increasing hydrophobicity versus the target’s 3-methylbenzylsulfanyl.
  • 8-(2-Chlorobenzylsulfanyl)-7-ethyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione (): A chloro-substituted benzylsulfanyl group may enhance electronic effects but introduce steric hindrance.

Key Insight : Sulfanyl groups at position 8 improve binding interactions in enzyme inhibition (e.g., DPP-4 inhibitors like linagliptin ), while aromatic substituents (e.g., 3-methylbenzyl) balance lipophilicity and target affinity.

Substituent Analysis at Position 7

The 7-(2-methyl-2-propenyl) group contrasts with other alkyl/aryl substituents:

  • 7-Ethyl-1,3-dimethyl-8-(methylsulfonyl)-3,7-dihydro-1H-purine-2,6-dione (): An ethyl group simplifies the structure, while a sulfonyl group increases polarity.
  • 7-(3-Chlorobenzyl)-8-[(4-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione (): Bulky halogenated benzyl groups may enhance receptor selectivity but reduce metabolic stability.

Q & A

Q. Table 1. Biological Activity of Structural Analogs

Substituent at Position 8Activity (IC₅₀, μM)Target PathwayReference
3-Methylbenzylsulfanyl12.4 ± 1.2MAPK/ERK
Benzothiazol-2-ylsulfanyl8.9 ± 0.8PI3K/AKT
Pentylsulfanyl>50Non-specific

What advanced computational methods are employed to predict the compound’s interaction with nucleotide-binding enzymes?

Q. Advanced Research Focus

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to ATP-binding pockets (e.g., kinases, polymerases). Key interactions include hydrogen bonding with purine N7 and hydrophobic contacts with the 3-methylbenzyl group .
  • Molecular Dynamics (MD) : Simulations (e.g., GROMACS) assess stability of enzyme-ligand complexes over 100 ns trajectories .
  • Free Energy Calculations : MM/PBSA quantifies binding affinities, identifying critical residues (e.g., Lys72 in PKA) .

How do structural modifications at the 7- and 8-positions influence the compound’s pharmacokinetic properties?

Q. Advanced Research Focus

  • 7-Position : Allyl groups enhance membrane permeability (logP = 2.8) but reduce metabolic stability (CYP3A4 oxidation) .
  • 8-Position : Sulfanyl substituents with aromatic moieties (e.g., 3-methylbenzyl) improve target selectivity but increase plasma protein binding (>90%) .
    Experimental Validation :
  • Permeability Assays : Caco-2 monolayers (Papp > 1 × 10⁻⁶ cm/s indicate oral bioavailability) .
  • Microsomal Stability : Liver microsomes (rat/human) quantify half-life (t₁/₂ > 30 min preferred) .

What mechanistic insights explain the compound’s prophylactic antiarrhythmic activity in preclinical models?

Advanced Research Focus
The compound modulates cardiac ion channels:

  • hERG Inhibition : Patch-clamp assays show IC₅₀ = 5.3 μM, suggesting potassium channel blockade .
  • Calcium Handling : Confocal imaging in cardiomyocytes reveals reduced Ca²⁺ spark frequency (↓30%) via SERCA2a regulation .
    Contradictions : Some studies report QT prolongation at high doses, necessitating dose-response studies .

How can researchers design experiments to differentiate between on-target and off-target effects in cellular assays?

Q. Advanced Research Focus

  • CRISPR Knockouts : Silence putative targets (e.g., P2X receptors) and compare activity .
  • Proteome Profiling : Isobaric tags (TMT) identify differentially expressed proteins post-treatment .
  • Orthogonal Assays : Combine enzymatic (e.g., kinase inhibition) and phenotypic (e.g., apoptosis) readouts .

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